3-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-amine
Description
Properties
Molecular Formula |
C12H22N4 |
|---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
3-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-amine |
InChI |
InChI=1S/C12H22N4/c1-15-9-5-12(14-15)11-4-2-7-16(10-11)8-3-6-13/h5,9,11H,2-4,6-8,10,13H2,1H3 |
InChI Key |
QCIXHYQSGDANLA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)CCCN |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Methyl-1H-pyrazol-3-amine
Starting Material: 4-Iodo-1-methyl-3-nitro-1H-pyrazole (or similar derivatives)
- Step 1: Reduction of the nitro group to amine, typically using tin (II) chloride or hydrogenation over a catalyst, yielding 1-methyl-3-aminopyrazole.
- Step 2: Alkylation at the N-1 position using methyl iodide or methyl sulfate under basic conditions (e.g., potassium carbonate), producing 1-methyl-1H-pyrazol-3-amine .
- Solvent: Ethanol or acetonitrile
- Temperature: Reflux (~80°C)
- Yield: Approximately 51-69%
Data Tables of Synthetic Routes
Research Discoveries and Innovations
Recent advances have focused on selective synthesis of pyrazolyl derivatives with high regioselectivity and yields, employing Pd-catalyzed cross-coupling reactions such as Suzuki or Buchwald–Hartwig protocols. For instance, the Suzuki coupling of boronic acids with halogenated pyrazolopyrimidines has been shown to efficiently generate diverse derivatives, including the target compound's analogs.
Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields, especially in the formation of the piperidine-linked intermediates.
Notes and Considerations
- Reaction Optimization: Temperature control and choice of solvent significantly influence regioselectivity and yield.
- Purity Control: Use of chromatographic techniques and spectral analysis (NMR, MS) ensures high purity for biological testing.
- Safety Precautions: Handling of halogenated intermediates and reactive reagents like sodium hydride requires appropriate safety measures.
Chemical Reactions Analysis
Types of Reactions
3-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pyrazole and piperidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or piperidine rings .
Scientific Research Applications
3-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Aromatic Rings | Hydrogen Bond Donors |
|---|---|---|---|---|
| Target Compound | ~249.34 | 2.5 | 1 (pyrazole) | 1 (primary amine) |
| 3-(Piperidin-1-yl)propan-1-amine | 156.26 | 1.8 | 0 | 1 |
| 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine | 183.24 | 1.2 | 1 (triazole) | 1 |
Biological Activity
3-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for future research and development.
Chemical Structure and Properties
The molecular formula for this compound is , with a structural formula that includes a piperidine ring and a pyrazole moiety, which are known for their biological activity. The compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial agent and its effects on different biological pathways.
Antimicrobial Activity
Recent studies indicate that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated minimum inhibitory concentrations (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that the pyrazole moiety contributes to its antimicrobial efficacy .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | E. coli |
| 13 | 0.30 | Pseudomonas aeruginosa |
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways within microbial cells. Pyrazole derivatives have been shown to interfere with biofilm formation and bacterial growth, indicating a multi-faceted approach to combating infections .
Study on Antiplasmodial Activity
A study focused on the inhibition of plasmodial kinases, where structural analogs were tested for their activity against Plasmodium falciparum. The results indicated that modifications to the piperidine structure influenced the potency against these kinases, with some analogs showing promising IC50 values in the nanomolar range . This suggests that similar modifications could enhance the biological activity of this compound.
Table 2: Inhibition Potency Against Plasmodial Kinases
| Compound | IC50 (nM) | Kinase Target |
|---|---|---|
| Compound A | 552 | PfGSK3 |
| Compound B | 1400 | PfPK6 |
Q & A
How can reaction conditions be optimized to improve synthetic yields of 3-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-amine?
Methodological Answer:
- Temperature Control : Maintain precise reaction temperatures (e.g., 35°C for coupling reactions) to avoid side products. For example, copper(I)-catalyzed aminations require strict thermal control to enhance regioselectivity .
- Solvent Selection : Polar aprotic solvents like DMSO or DMF are preferred for nucleophilic substitutions, as they stabilize intermediates and improve reaction rates .
- Catalyst Systems : Use cesium carbonate as a base in Pd/Cu-mediated cross-couplings to deprotonate amines and facilitate bond formation. Copper(I) bromide is effective for Ullmann-type couplings .
- Purification : Gradient chromatography (e.g., 0–100% ethyl acetate/hexane) resolves closely eluting byproducts, ensuring >95% purity .
What advanced analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Multinuclear NMR : H and C NMR (400–500 MHz) identify proton environments (e.g., piperidine CH groups at δ 2.5–3.5 ppm) and confirm regiochemistry of the pyrazole ring .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS validates the molecular ion ([M+H]) with <2 ppm error, distinguishing isomers via exact mass .
- X-ray Crystallography : Resolves ambiguous stereochemistry in the piperidine ring and confirms spatial orientation of the 1-methylpyrazole substituent .
How can researchers design biological assays to evaluate the compound’s target selectivity?
Methodological Answer:
- Receptor Binding Studies : Use radioligand displacement assays (e.g., H-labeled antagonists) to measure affinity for GPCRs or kinases. For example, pyrazole-piperidine derivatives often target serotonin or dopamine receptors .
- Enzyme Inhibition Assays : Employ fluorescence-based assays (e.g., FRET) to monitor inhibition of enzymes like PDEs or kinases. IC values should be compared against known inhibitors to assess selectivity .
- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY) quantifies intracellular accumulation, critical for assessing blood-brain barrier penetration in neuropharmacology .
How should contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Assay Standardization : Discrepancies often arise from variations in cell lines (e.g., HEK293 vs. CHO) or assay buffers. Replicate experiments under standardized conditions (pH, temperature, serum content) .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed effects in certain models but not others .
- Computational Docking : Compare binding poses in homology models of target proteins to explain species- or isoform-specific activity .
What computational strategies are effective for predicting the compound’s conformational flexibility?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to sample low-energy conformers of the piperidine ring and propylamine chain .
- QM/MM Calculations : Hybrid quantum mechanics/molecular mechanics models assess rotational barriers of the pyrazole-methyl group, identifying pharmacophorically relevant conformers .
- Free Energy Perturbation (FEP) : Predicts relative binding affinities for analogs with minor substituent changes (e.g., -F vs. -CH) .
How can structure-activity relationship (SAR) studies guide rational optimization?
Methodological Answer:
- Substituent Scanning : Synthesize analogs with halogens (-F, -Cl) or electron-withdrawing groups (-CF) at the pyrazole 5-position to modulate lipophilicity (clogP) and target engagement .
- Piperidine Modifications : Introduce sp-rich substituents (e.g., azetidine) to reduce metabolic clearance while maintaining potency .
- Propanamine Chain Variations : Shorten or elongate the chain to optimize interactions with hydrophobic pockets in the target binding site .
What mechanistic insights explain side product formation during synthesis?
Methodological Answer:
- Oxidative Byproducts : Trace O in reactions can oxidize secondary amines to nitroxides. Use degassed solvents and inert atmospheres (N/Ar) .
- N-Alkylation Competing Reactions : Competing O-alkylation in propan-1-amine intermediates is mitigated by using bulky bases (e.g., DBU) to favor N-attack .
- Copper-Induced Coupling Failures : Catalyst deactivation by amine ligands can occur. Optimize Cu(I) loading (5–10 mol%) and add ligands like 1,10-phenanthroline .
How should air- or moisture-sensitive intermediates be handled during synthesis?
Methodological Answer:
- Schlenk Techniques : Use flame-dried glassware and vacuum/N cycles for moisture-sensitive steps (e.g., Grignard additions to piperidine) .
- Stabilization of Amine Intermediates : Store intermediates as HCl salts under argon at -20°C to prevent oxidation or dimerization .
- In-Line Monitoring : FTIR probes track reaction progress in real time, minimizing exposure to air during sampling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
